molecular formula C11H20N2O2 B11890228 Azepan-1-yl(morpholin-3-yl)methanone

Azepan-1-yl(morpholin-3-yl)methanone

Cat. No.: B11890228
M. Wt: 212.29 g/mol
InChI Key: VWZURGPMGQTHHP-UHFFFAOYSA-N
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Description

Azepan-1-yl(morpholin-3-yl)methanone is a heterocyclic compound that belongs to the class of morpholines and azepanes It is characterized by the presence of both an azepane ring and a morpholine ring, linked by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(morpholin-3-yl)methanone typically involves the reaction of azepane derivatives with morpholine derivatives under specific conditions. One common method involves the acylation of azepane with morpholin-3-ylmethanone using acylation reagents such as carbodiimides or ketenes . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, involving steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(morpholin-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-1-yl(morpholin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl(morpholin-3-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azepane and morpholine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

azepan-1-yl(morpholin-3-yl)methanone

InChI

InChI=1S/C11H20N2O2/c14-11(10-9-15-8-5-12-10)13-6-3-1-2-4-7-13/h10,12H,1-9H2

InChI Key

VWZURGPMGQTHHP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2COCCN2

Origin of Product

United States

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